molecular formula C7H12Cl2O B6251043 5-chloro-2,2-dimethylpentanoyl chloride CAS No. 1378828-50-2

5-chloro-2,2-dimethylpentanoyl chloride

Cat. No.: B6251043
CAS No.: 1378828-50-2
M. Wt: 183.07 g/mol
InChI Key: XTABSUTXPAVCEE-UHFFFAOYSA-N
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Description

5-chloro-2,2-dimethylpentanoyl chloride is an organic compound with the molecular formula C7H12Cl2O. It is a derivative of pentanoyl chloride, characterized by the presence of a chlorine atom and two methyl groups attached to the second carbon of the pentanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,2-dimethylpentanoyl chloride can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylpentanoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents such as triphosgene (bis(trichloromethyl)carbonate). This method offers higher yields and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,2-dimethylpentanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2,2-dimethylpentanoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

    Hydrolysis: This reaction occurs in the presence of water or aqueous base (e.g., sodium hydroxide, NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 5-chloro-2,2-dimethylpentanoic acid.

    Reduction: 5-chloro-2,2-dimethylpentanol.

Scientific Research Applications

5-chloro-2,2-dimethylpentanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2,2-dimethylpentanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in medicinal chemistry, the resulting amides or esters may interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylpentanoyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.

    5-chloropentanoyl chloride: Lacks the two methyl groups, affecting its steric properties and reactivity.

    2,2-dimethylbutanoyl chloride: Has a shorter carbon chain, leading to different physical and chemical properties.

Uniqueness

5-chloro-2,2-dimethylpentanoyl chloride is unique due to the presence of both a chlorine atom and two methyl groups on the pentanoyl chain. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

1378828-50-2

Molecular Formula

C7H12Cl2O

Molecular Weight

183.07 g/mol

IUPAC Name

5-chloro-2,2-dimethylpentanoyl chloride

InChI

InChI=1S/C7H12Cl2O/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3

InChI Key

XTABSUTXPAVCEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)C(=O)Cl

Purity

95

Origin of Product

United States

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